

6-Bromo-2-chloropyridin-3-ol CAS number 52764-12-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2-chloropyridin-3-ol

Cat. No.: B1521685

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-2-chloropyridin-3-ol** (CAS: 52764-12-2) for Advanced Synthesis

This document provides a comprehensive technical overview of **6-Bromo-2-chloropyridin-3-ol**, a key heterocyclic building block for researchers, chemists, and professionals engaged in drug discovery and development. The guide delves into the compound's fundamental properties, reactivity, and practical applications, offering field-proven insights to facilitate its effective use in complex synthetic pathways.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is the foundation of its successful application in synthesis. **6-Bromo-2-chloropyridin-3-ol** is a solid at room temperature, and its identity and purity are typically confirmed through a combination of spectroscopic methods.

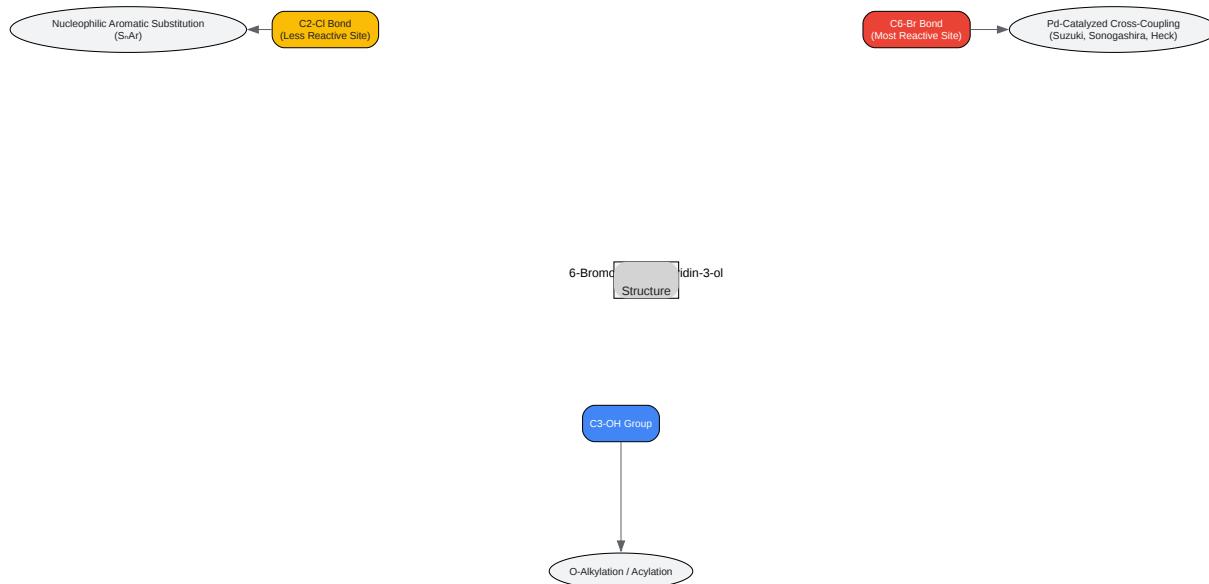
1.1: Physical and Chemical Properties

The table below summarizes the key identifiers and physical properties of **6-Bromo-2-chloropyridin-3-ol**. This data is critical for calculating molar equivalents, assessing solubility, and planning reaction conditions.

Property	Value	Source(s)
CAS Number	52764-12-2	[1] [2] [3]
Molecular Formula	C ₅ H ₃ BrCINO	[1] [2] [3]
Molecular Weight	208.44 g/mol	[1] [2] [3]
Appearance	Solid	
Synonyms	6-Bromo-2-chloro-3-hydroxypyridine	[2] [4]
InChI Key	RMZDAJISDIUUMM-UHFFFAOYSA-N	
SMILES	Oc1ccc(Br)nc1Cl	

1.2: Spectroscopic Data Summary

While specific spectra are lot-dependent, the expected spectroscopic signatures for **6-Bromo-2-chloropyridin-3-ol** are predictable based on its structure. These data points are essential for confirming the structural integrity of the starting material and for monitoring its conversion during a reaction.


Spectroscopy	Expected Characteristics
¹ H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo, chloro, and hydroxyl substituents.
¹³ C NMR	The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogens and oxygen will be shifted downfield.
IR	The infrared spectrum should exhibit a broad absorption band in the 3200-3600 cm ⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. Other key peaks will include C=C and C=N ring stretching in the 1400-1600 cm ⁻¹ range.
Mass Spec (MS)	The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹ Br/ ⁸¹ Br) and chlorine (³⁵ Cl/ ³⁷ Cl) isotopes.

Section 2: Reactivity Profile and Synthetic Strategy

The synthetic utility of **6-Bromo-2-chloropyridin-3-ol** stems from the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the two halogen substituents, governs its behavior in chemical transformations.^[5] The presence of bromo, chloro, and hydroxyl groups offers a versatile platform for sequential, site-selective modifications.

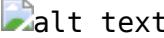
The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond at the 2-position.^[6] This chemoselectivity is a cornerstone of its utility, allowing for stepwise functionalization. Nucleophilic aromatic substitution can also occur, though it may require more forcing

conditions. The hydroxyl group can be readily alkylated or acylated to introduce further diversity.

[Click to download full resolution via product page](#)

Caption: Reactivity hotspots of **6-Bromo-2-chloropyridin-3-ol**.

Section 3: Applications in Medicinal Chemistry


Heterocyclic scaffolds are privileged structures in drug discovery. **6-Bromo-2-chloropyridin-3-ol** serves as a valuable starting material for synthesizing more complex molecules with potential biological activity. Its ability to undergo selective modifications makes it an ideal precursor for building libraries of compounds for screening.

A notable application is in the synthesis of C-nucleoside analogues.^[6] C-nucleosides are a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a carbon-nitrogen bond. This modification can enhance metabolic stability and lead to novel therapeutic properties. Research has demonstrated the use of related 6-bromo-2-chloropyridines in Heck coupling reactions to form these C-C bonds, subsequently allowing for further diversification at the halogen positions to create libraries of potential antiviral or cytostatic agents.^[6]

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. **6-Bromo-2-chloropyridin-3-ol** is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.^[7]

4.1: GHS Hazard Information

Pictogram	Signal Word	Hazard Class & Statement	Source(s)
alt text	Danger	Acute Toxicity 3, Oral (H301): Toxic if swallowed.	[2][7]

4.2: Recommended Handling and PPE

Proper personal protective equipment (PPE) is mandatory when working with this compound.

- Engineering Controls: Always handle **6-Bromo-2-chloropyridin-3-ol** inside a certified chemical fume hood to avoid inhalation of dust.^[4]

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[7]
- Respiratory Protection: If dust formation is unavoidable, a full-face respirator with an appropriate particulate filter should be used.[4]

4.3: Storage and Disposal

- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4] Incompatible materials, such as strong oxidizing agents, should be stored separately.
- Disposal: Dispose of waste material and contaminated packaging at a licensed chemical destruction facility.[4] Do not allow the chemical to enter drains or sewer systems.

Section 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating workflow for the selective Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to ensure reproducibility and understanding.

5.1: Objective

To synthesize 6-Aryl-2-chloropyridin-3-ol via a palladium-catalyzed Suzuki-Miyaura reaction, demonstrating the chemoselective reactivity of the C-Br bond over the C-Cl bond.

5.2: Materials

- **6-Bromo-2-chloropyridin-3-ol** (1.0 eq)
- Arylboronic acid (1.1 - 1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq)

- Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

5.3: Step-by-Step Procedure

- Reaction Setup: To a flame-dried round-bottom flask, add **6-Bromo-2-chloropyridin-3-ol** (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K_2CO_3 , 2.0 eq).
 - Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess boronic acid and base drive the reaction to completion.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
 - Rationale: The palladium catalyst, particularly in its active $Pd(0)$ state, is sensitive to oxidation by air. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
- Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe, followed by the palladium catalyst.
 - Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
 - Rationale: Heating provides the necessary activation energy for the catalytic cycle, including the rate-limiting transmetalation step.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot is no longer visible.
 - Rationale: This step ensures the reaction is not stopped prematurely or heated unnecessarily, which could lead to side products.

- Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash removes residual water from the organic phase.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
 - Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]
- 2. CAS 52764-12-2 | 6-bromo-2-chloropyridin-3-ol - Synblock [synblock.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. nbino.com [nbino.com]
- 6. Synthesis of 2,6-disubstituted pyridin-3-yl C -2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]
- 7. aaronchem.com [aaronchem.com]
- To cite this document: BenchChem. [6-Bromo-2-chloropyridin-3-ol CAS number 52764-12-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521685#6-bromo-2-chloropyridin-3-ol-cas-number-52764-12-2-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com